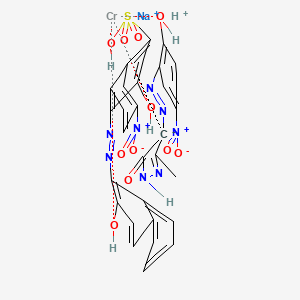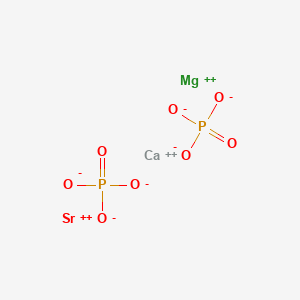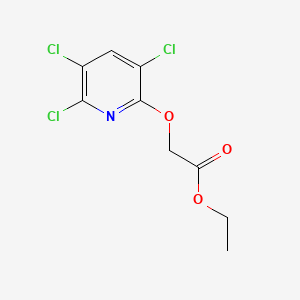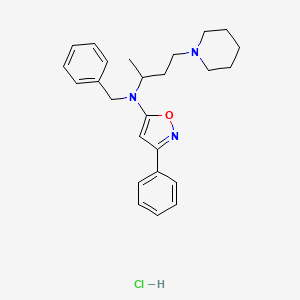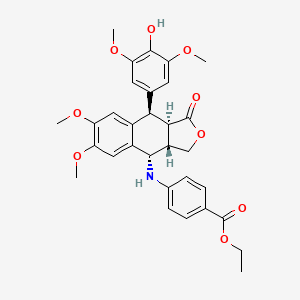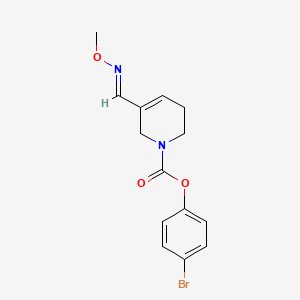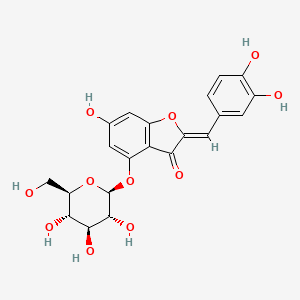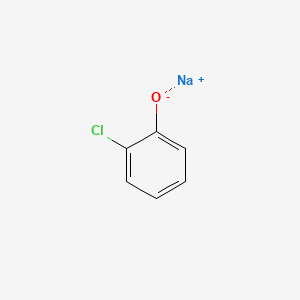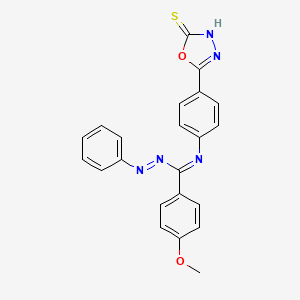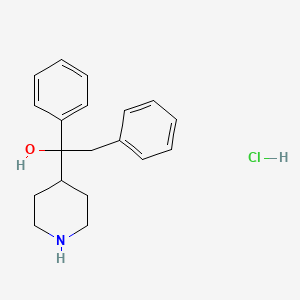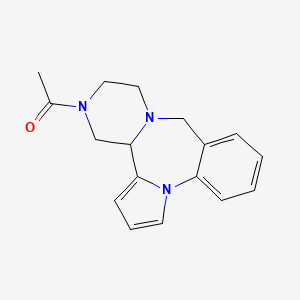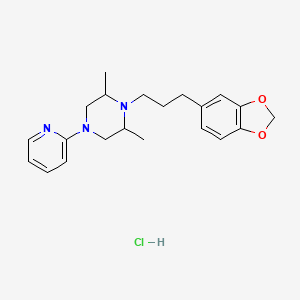
cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridyl group, a methylenedioxyphenyl group, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridyl Group:
Addition of Methylenedioxyphenyl Group: The methylenedioxyphenyl group can be introduced via Friedel-Crafts alkylation, where the aromatic ring undergoes electrophilic substitution.
Dimethylation: The dimethyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylenedioxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyridyl group, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, especially in the context of serotonin and dopamine receptors.
Chemical Biology: It serves as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.
Pathway Modulation: It influences signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- trans-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride
- 2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride
Uniqueness
cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride is unique due to its specific cis-configuration, which can significantly influence its binding affinity and activity at molecular targets compared to its trans-isomer and other similar compounds.
Properties
CAS No. |
102233-12-5 |
|---|---|
Molecular Formula |
C21H28ClN3O2 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)propyl]-2,6-dimethyl-4-pyridin-2-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C21H27N3O2.ClH/c1-16-13-23(21-7-3-4-10-22-21)14-17(2)24(16)11-5-6-18-8-9-19-20(12-18)26-15-25-19;/h3-4,7-10,12,16-17H,5-6,11,13-15H2,1-2H3;1H |
InChI Key |
ICVGGKQPBHXRTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1CCCC2=CC3=C(C=C2)OCO3)C)C4=CC=CC=N4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


